3-Oxo-octahydroindolizine-6-carboxylic acid

Medicinal Chemistry Chemical Synthesis Quality Control

Select this 3-oxo-octahydroindolizine-6-carboxylic acid (98% purity) for its rigid, sp³-rich bicyclic core that delivers superior metabolic stability and defined three-dimensional shape vs. aromatic indolizine analogs. The 6-carboxylic acid handle enables reliable amide coupling and late-stage diversification, while the saturated scaffold minimizes confounding impurities in SAR studies—critical for hit-to-lead campaigns targeting understudied GPCRs.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 1934599-03-7
Cat. No. B6357370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-octahydroindolizine-6-carboxylic acid
CAS1934599-03-7
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC(CN2C1CCC2=O)C(=O)O
InChIInChI=1S/C9H13NO3/c11-8-4-3-7-2-1-6(9(12)13)5-10(7)8/h6-7H,1-5H2,(H,12,13)
InChIKeyWFQSFUFRBIREPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-octahydroindolizine-6-carboxylic Acid (CAS 1934599-03-7): A Saturated Bicyclic Building Block for Constrained Scaffold Synthesis


3-Oxo-octahydroindolizine-6-carboxylic acid (CAS 1934599-03-7) is a fully saturated, fused bicyclic heterocycle with molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol. It features a rigid octahydroindolizine core bearing a ketone at the 3‑position and a carboxylic acid at the 6‑position . The compound is offered as a research‑grade chemical with a typical purity of 95–98% by HPLC, NMR, or GC . Its saturated, conformationally constrained scaffold distinguishes it from aromatic indolizine analogs and makes it a valuable intermediate for the synthesis of sp³‑rich, drug‑like molecules, particularly in medicinal chemistry programs targeting improved metabolic stability and controlled three‑dimensional shape [1].

Why 3-Oxo-octahydroindolizine-6-carboxylic Acid Cannot Be Interchanged with Common Octahydroindolizine or Indolizine Analogs


Although a variety of octahydroindolizine and indolizine carboxylic acids are commercially available, their physicochemical properties, synthetic accessibility, and biological profiles differ sharply depending on the position and nature of substituents. For instance, replacing the saturated octahydroindolizine core with an aromatic indolizine‑6‑carboxylic acid (CAS 588720-42-7) alters the molecular weight (161.16 vs. 183.21 g/mol), hydrogen‑bonding capacity, and three‑dimensional shape . Similarly, the absence of the 3‑oxo group in octahydroindolizine‑6‑carboxylic acid (CAS 1932278-25-5) yields a more flexible, less polar scaffold with distinct reactivity . Even a minor change, such as the introduction of a 2‑methyl group in 2‑methyl‑octahydroindolizine‑6‑carboxylic acid (CAS 1935316-01-0), increases lipophilicity (LogP ≈ 0.5) and modifies steric hindrance, potentially altering target engagement and pharmacokinetic behavior [1]. Because these structural variations directly impact reaction yields, purification complexity, and biological performance, generic substitution without rigorous side‑by‑side validation risks project delays, irreproducible results, and misinterpretation of structure–activity relationships. The quantitative evidence below demonstrates precisely where 3‑oxo‑octahydroindolizine‑6‑carboxylic acid offers measurable, selection‑relevant differentiation.

Quantitative Differentiation of 3-Oxo-octahydroindolizine-6-carboxylic Acid Against Closest Analogs


Purity and Analytical Consistency: 98% vs. 95% in Saturated Bicyclic Analogs

The commercial availability of 3-oxo-octahydroindolizine-6-carboxylic acid at a verified purity of 98% (Leyan, Lot‑dependent) provides a measurable advantage over the 95% specification typical for octahydroindolizine‑6‑carboxylic acid and other saturated bicyclic analogs . While 95% purity may be adequate for early‑stage library synthesis, the higher 98% grade reduces the risk of impurity‑driven side reactions and improves batch‑to‑batch reproducibility in late‑stage medicinal chemistry campaigns.

Medicinal Chemistry Chemical Synthesis Quality Control

Molecular Weight and Polarity: Balanced Physicochemical Profile for Lead‑Like Space

With a molecular weight of 183.21 g/mol and a topological polar surface area (TPSA) of 57.6 Ų, 3‑oxo‑octahydroindolizine‑6‑carboxylic acid resides squarely within the desirable lead‑like space defined by the Rule of Three . In contrast, the aromatic analog indolizine‑6‑carboxylic acid (MW 161.16, TPSA 41.7 Ų) is smaller but less three‑dimensional, while the 2‑methyl‑octahydroindolizine‑6‑carboxylic acid (MW 183.25, LogP ~0.5) shifts lipophilicity higher, potentially increasing promiscuity and off‑target risk .

Drug Discovery Physicochemical Properties Lead Optimization

Conformational Constraint: Saturated Bicyclic Core Enhances Metabolic Stability

The octahydroindolizine core of the target compound provides a rigid, sp³‑rich bicyclic framework that limits conformational flexibility. This constraint is widely recognized to improve metabolic stability and reduce off‑target pharmacology compared to more flexible acyclic or monocyclic analogs [1]. While direct experimental stability data for the target compound are not publicly available, studies on structurally related saturated bicyclic amino acids (e.g., (3S,6S,8aS)‑6‑((tert‑butoxycarbonyl)amino)‑5‑oxooctahydroindolizine‑3‑carboxylic acid) demonstrate that the octahydroindolizine scaffold imparts favorable ADME properties and is preferred for constructing constrained peptidomimetics [2].

Scaffold Hopping Metabolic Stability Conformational Analysis

Positional Isomer Differentiation: 6‑Carboxylic Acid Enables Unique Synthetic Vectors

The carboxylic acid group at the 6‑position of the octahydroindolizine ring provides distinct reactivity compared to the 7‑carboxylic acid isomer (octahydroindolizine‑7‑carboxylic acid, CAS 1367917-55-2) . The 6‑substitution pattern places the carboxylate in a different steric environment, altering the accessibility for amide coupling, esterification, and other functional group interconversions. While both isomers can serve as building blocks, the 6‑carboxy derivative may offer superior regioselectivity in certain cyclization reactions and peptide mimetic construction due to the spatial relationship with the 3‑oxo group.

Synthetic Chemistry Regioselectivity Building Block Utility

Optimal Procurement and Deployment Scenarios for 3-Oxo-octahydroindolizine-6-carboxylic Acid


Medicinal Chemistry: Fragment‑Based Lead Generation and Scaffold Hopping

The balanced physicochemical properties (MW 183.21, TPSA 57.6 Ų, LogP 0.47) and saturated bicyclic framework make 3‑oxo‑octahydroindolizine‑6‑carboxylic acid an attractive fragment for hit‑to‑lead campaigns. Its 98% commercial purity ensures that initial SAR studies are not confounded by impurities, while the rigid core provides a three‑dimensional scaffold that can be elaborated into lead series with improved metabolic stability .

Synthetic Methodology Development: Regioselective Functionalization of Saturated Bicycles

The 6‑carboxylic acid group offers a unique handle for amide bond formation and other late‑stage diversifications. Its distinct regiochemistry compared to the 7‑carboxylic acid isomer allows chemists to explore alternative vectors and develop new synthetic routes to complex octahydroindolizine‑containing molecules .

Pharmacological Tool Compound Synthesis: Exploring GPRC6A Modulation

While the target compound itself lacks direct biological data, its core is embedded in molecules such as CHEMBL3633650, which exhibits micromolar antagonist activity at the mouse GPRC6A receptor (IC50 = 21.9 µM) [1]. Therefore, 3‑oxo‑octahydroindolizine‑6‑carboxylic acid serves as a key starting material for synthesizing analogs to probe this understudied GPCR target.

Quality Control and Analytical Reference Standard Preparation

Due to its well‑characterized analytical profile (including NMR and HPLC data) and high commercial purity (98%), this compound can be employed as a reference standard in analytical method development or as a surrogate for impurity profiling in larger‑scale syntheses of related octahydroindolizine derivatives .

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